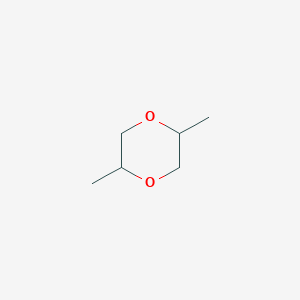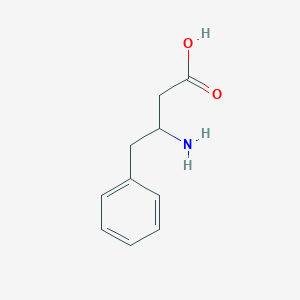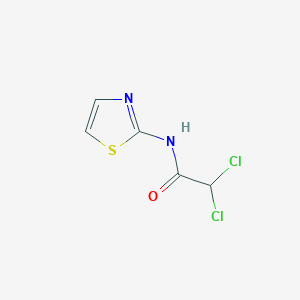![molecular formula C13H14O4 B077936 Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- CAS No. 14770-78-6](/img/structure/B77936.png)
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TST and has a unique structure that makes it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of TST is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TST has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. It has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
TST has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to protect against oxidative stress and neurodegeneration. TST has been investigated for its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TST has several advantages and limitations for lab experiments. One of the main advantages is its unique structure, which allows for the modification of its chemical structure to create analogs with different biological activities. TST is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of TST is its low solubility in water, which can make it difficult to use in certain experiments. TST is also relatively unstable, which can limit its shelf life and require special storage conditions.
Orientations Futures
There are several future directions for the research of TST. One potential direction is the development of TST analogs with improved pharmacological properties. Another direction is the investigation of TST as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease. TST could also be investigated for its potential as a building block for the synthesis of new materials with unique properties.
In conclusion, Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound with significant potential for scientific research. Its unique structure and potential applications in various fields make it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TST have been discussed in this paper.
Méthodes De Synthèse
The synthesis of TST is a complex process that involves several steps. The most common method for synthesizing TST is through the reaction of benzofuranone with cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of TST with high yield and purity.
Applications De Recherche Scientifique
TST has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, TST has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease.
In drug discovery, TST has been used as a scaffold for designing new compounds with improved pharmacological properties. The unique structure of TST allows for the modification of its chemical structure to create analogs with different biological activities.
In material science, TST has been investigated for its potential as a building block for the synthesis of new materials, including polymers and nanoparticles.
Propriétés
Numéro CAS |
14770-78-6 |
|---|---|
Nom du produit |
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- |
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
spiro[3,5,6,7-tetrahydro-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione |
InChI |
InChI=1S/C13H14O4/c14-9-3-1-4-10-8(9)7-13(17-10)11(15)5-2-6-12(13)16/h1-7H2 |
Clé InChI |
KDHQCWXHHPAXNB-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
SMILES canonique |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
Synonymes |
3,5,6,7-Tetrahydrospiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



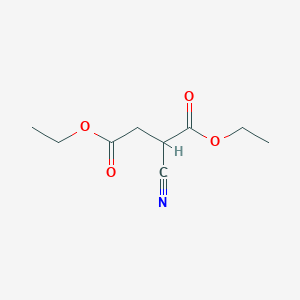
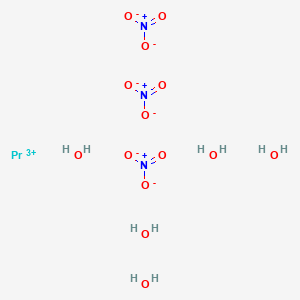
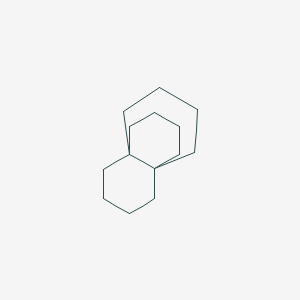
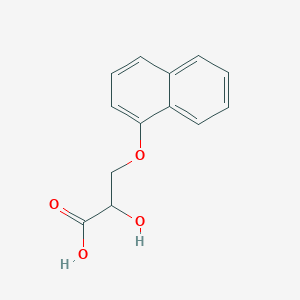

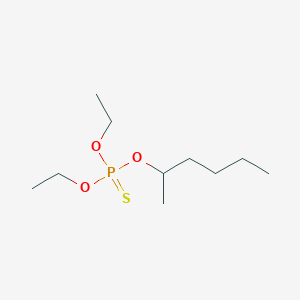
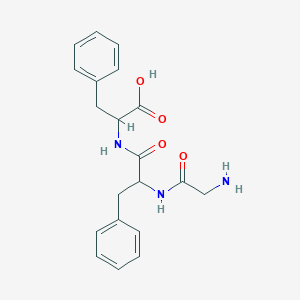
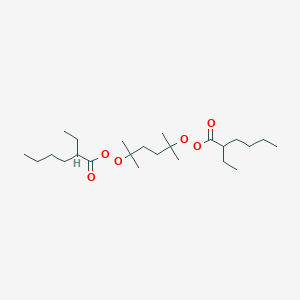
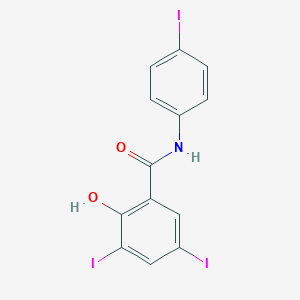
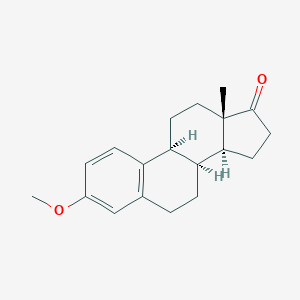
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
